molecular formula C17H19NO2 B336566 N-(2,6-dimethylphenyl)-4-ethoxybenzamide

N-(2,6-dimethylphenyl)-4-ethoxybenzamide

Cat. No.: B336566
M. Wt: 269.34 g/mol
InChI Key: RBGWUGQIUNIKSU-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-4-ethoxybenzamide (CAS No. 346692-86-2) is a benzamide derivative with the molecular formula C₁₇H₁₉NO₂ and a molecular weight of 269.34 g/mol . Its structure comprises a 2,6-dimethylphenyl group attached to the amide nitrogen and a 4-ethoxy-substituted benzoyl moiety.

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-4-ethoxybenzamide

InChI

InChI=1S/C17H19NO2/c1-4-20-15-10-8-14(9-11-15)17(19)18-16-12(2)6-5-7-13(16)3/h5-11H,4H2,1-3H3,(H,18,19)

InChI Key

RBGWUGQIUNIKSU-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2C)C

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Core

Table 1: Structural and Functional Comparison
Compound Name Substituents (Benzamide Position) Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
N-(2,6-Dimethylphenyl)-4-ethoxybenzamide 4-ethoxy C₁₇H₁₉NO₂ 269.34 Ethoxy group enhances lipophilicity
N-(2,6-Dimethylphenyl)-4-methylbenzamide 4-methyl C₁₆H₁₇NO 239.32 Methyl group reduces steric bulk
Metalaxyl Methoxyacetyl group C₁₅H₂₁NO₄ 279.33 Fungicide; methoxyacetyl side chain
N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide.HCl Piperidinecarboxamide C₁₄H₂₁N₂O·HCl 278.79 Charged side chain improves solubility
Key Observations :
  • Ethoxy vs. Methyl Substituents: The 4-ethoxy group in the target compound increases lipophilicity compared to the 4-methyl analog (C₁₇H₁₉NO₂ vs. C₁₆H₁₇NO) . This may enhance membrane permeability but reduce aqueous solubility.
  • Agrochemical Relevance: Metalaxyl (C₁₅H₂₁NO₄) shares the N-(2,6-dimethylphenyl) group but incorporates a methoxyacetyl side chain, which is critical for antifungal activity . The ethoxy group in the target compound may offer distinct electronic or steric interactions with biological targets.

Complex Derivatives and Functional Modifications

  • N-{2-[(2E)-2-(2,6-Dichlorobenzylidene)hydrazino]-2-oxoethyl}-4-ethoxybenzamide (): Incorporates a dichlorobenzylidene-hydrazinyl side chain, introducing chlorine atoms and a conjugated system. This modification likely alters redox properties and binding affinity compared to the parent compound .
  • Such changes could influence pharmacokinetics or target selectivity .

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